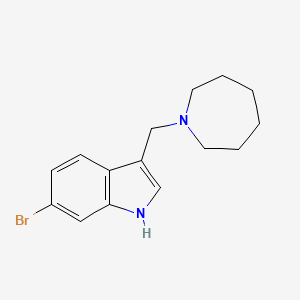

3-(Azepan-1-ylmethyl)-6-bromo-1H-indole

Description

Historical and Contemporary Significance of Indole (B1671886) Derivatives in Chemical Research

The story of indole chemistry began in the mid-19th century. In 1866, the German chemist Adolf von Baeyer first synthesized indole from oxindole, which he had derived from the dye indigo. google.com This marked the beginning of extensive research into a molecule that would prove to be a cornerstone of heterocyclic chemistry. google.com The indole structure, a fusion of a benzene (B151609) ring and a pyrrole (B145914) ring, was fully elucidated in 1869. google.com Early interest was driven by its presence in natural dyes and the decomposition products of proteins. However, the 20th century revealed the profound biological significance of the indole nucleus, as it was identified as the core structure in the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and the plant hormone auxin. google.comresearchgate.net This discovery spurred decades of research into indole-containing alkaloids, which remain an active area of investigation today. google.com

The contemporary significance of indole derivatives in chemical research, particularly in drug discovery, cannot be overstated. researchgate.netnih.gov The structural versatility of the indole ring allows it to serve as a privileged scaffold, meaning it can bind to a wide range of biological targets with high affinity. researchgate.net This has led to the development of a multitude of drugs across various therapeutic areas. uobaghdad.edu.iq For instance, many medications for mood disorders, like the selective serotonin reuptake inhibitors (SSRIs), target the serotonin system, which is itself based on an indole structure. Furthermore, indole derivatives have been developed as potent agents in oncology, infectious disease management, and for treating inflammatory conditions, metabolic disorders, and neurodegenerative diseases. researchgate.netnih.govuobaghdad.edu.iq Researchers continue to explore the modification of the indole scaffold, as the addition of different substituents can significantly alter a compound's biological activity, leading to the discovery of novel drugs with enhanced efficacy. researchgate.net

Table 1: Examples of Biologically Active Indole Derivatives

| Compound Name | Biological Significance |

| Tryptophan | Essential amino acid. google.com |

| Serotonin | Neurotransmitter involved in mood, appetite, and sleep regulation. google.comresearchgate.net |

| Melatonin | Hormone that regulates the sleep-wake cycle. researchgate.net |

| Indomethacin | Non-steroidal anti-inflammatory drug (NSAID). researchgate.net |

| Vincristine | Vinca alkaloid used as an anticancer agent that inhibits tubulin polymerization. nih.gov |

| Vinblastine | Vinca alkaloid used as an anticancer agent that inhibits tubulin polymerization. nih.gov |

Exploration of Azepane-Containing Compounds in Organic Synthesis

Azepane, also known as hexamethyleneimine, is a seven-membered, nitrogen-containing heterocyclic compound. nih.govnih.gov This saturated ring system is a valuable building block in organic synthesis and is found in a number of natural products and pharmacologically active molecules. nih.govsigmaaldrich.com The azepane motif is recognized as one of the most frequently utilized ring systems in the development of small-molecule drugs. nih.gov Its significance is highlighted by its presence in approved pharmaceuticals for a range of conditions. nih.govsigmaaldrich.com For example, Tolazamide is an azepane-containing drug used to manage type 2 diabetes, and Azelastine is a potent antihistamine. sigmaaldrich.com

The synthesis of the azepane ring presents an ongoing challenge for organic chemists, with common strategies including ring-closing and ring-expansion reactions. nih.gov The conformational flexibility of the seven-membered azepane ring is often a critical factor in the biological activity of the compounds that contain it. sigmaaldrich.com Therefore, the ability to introduce substituents onto the ring to control its conformation is a key aspect of effective drug design. sigmaaldrich.com The utility of azepane derivatives extends across numerous therapeutic areas, with research demonstrating their potential as anticancer, antimicrobial, and antiviral agents. nih.govwikipedia.org The natural product (-)-Balanol, which contains an azepane ring, has served as a scaffold for developing protein kinase inhibitors with potential antitumor activity. sigmaaldrich.com

Table 2: Marketed Drugs Containing the Azepane Moiety

| Drug Name | Therapeutic Use |

| Tolazamide | Oral blood glucose-lowering drug for type 2 diabetes. nih.govsigmaaldrich.com |

| Azelastine | Second-generation histamine (B1213489) antagonist. sigmaaldrich.com |

| Bazedoxifene | Used in the management of osteoporosis. nih.gov |

| Mecillinam | An antibiotic. nih.gov |

| Setastine | An antihistamine. nih.gov |

Structural Precursors and Synthetic Linkages to 3-(Azepan-1-ylmethyl)-6-bromo-1H-indole

The synthesis of the target molecule, this compound, involves the strategic combination of its core components. The structural precursors for this compound are 6-bromo-1H-indole and azepane . The key chemical transformation required is the formation of a carbon-nitrogen bond to create the methylidene bridge connecting the azepane ring to the 3-position of the indole nucleus.

The most common and direct method for achieving this type of aminomethylation at the C3 position of an indole is the Mannich reaction . researchgate.netsigmaaldrich.com The classical Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom (in this case, 6-bromo-1H-indole), an aldehyde (typically formaldehyde), and a secondary amine (azepane).

The reaction mechanism proceeds in two main stages. First, the amine (azepane) reacts with the aldehyde (formaldehyde) to form an electrophilic iminium ion. In the second step, the electron-rich indole ring, which has an acidic proton at the C3 position, acts as a nucleophile and attacks the iminium ion. This electrophilic substitution reaction forms the desired C-N bond at the 3-position of the indole, yielding the final Mannich base, this compound.

Synthetic Pathway:

Precursor 1: 6-Bromo-1H-indole. This starting material provides the core indole structure functionalized with a bromine atom at the 6-position. The bromine atom can influence the electronic properties of the indole ring and can also serve as a handle for further chemical modifications. The synthesis of 6-bromoindole (B116670) itself can be achieved through various established methods, often starting from commercially available materials. google.comnih.gov

Precursor 2: Azepane. This seven-membered cyclic amine serves as the nucleophilic amine component in the Mannich reaction.

Linking Reagent: Formaldehyde (B43269) (or a suitable equivalent like paraformaldehyde). This one-carbon aldehyde facilitates the creation of the methylene (B1212753) (-CH2-) bridge.

The reaction of these three components, typically in a suitable solvent and often with mild heating, provides a direct route to this compound. The synthesis of related 3-(azolylmethyl)-1H-indoles has been reported as a strategy for developing potent enzyme inhibitors.

Structure

3D Structure

Properties

IUPAC Name |

3-(azepan-1-ylmethyl)-6-bromo-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrN2/c16-13-5-6-14-12(10-17-15(14)9-13)11-18-7-3-1-2-4-8-18/h5-6,9-10,17H,1-4,7-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPBOFKABUQIIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=CNC3=C2C=CC(=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Structural Characterization and Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the molecular structure of a compound in solution. For 3-(Azepan-1-ylmethyl)-6-bromo-1H-indole, ¹H and ¹³C NMR would be the primary methods used to confirm its constitution.

A ¹H NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. This would include signals for the aromatic protons on the bromoindole ring system, the methylene (B1212753) protons of the azepane ring, and the methylene bridge connecting the two ring systems. The chemical shifts (δ) of the indole (B1671886) protons would confirm the substitution pattern, while the integration of the signals would correspond to the number of protons in each environment. Coupling constants (J) between adjacent protons would help to establish the connectivity of the atoms.

In a ¹³C NMR spectrum, each unique carbon atom would produce a distinct signal. This would allow for the identification of the carbon atoms in the indole and azepane rings, as well as the connecting methylene carbon. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) could be employed to differentiate between CH, CH₂, and CH₃ groups.

Interactive Data Table: Expected NMR Data No experimental data is available. The table below is a representation of the types of data that would be collected.

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Indole NH | Data not available | Data not available |

| Indole C2-H | Data not available | Data not available |

| Indole C4-H | Data not available | Data not available |

| Indole C5-H | Data not available | Data not available |

| Indole C7-H | Data not available | Data not available |

| CH₂ (bridge) | Data not available | Data not available |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₁₅H₁₉BrN₂. The presence of the bromine atom would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Electron impact (EI) or electrospray ionization (ESI) would be used to generate the molecular ion. The fragmentation pattern observed in the mass spectrum would provide further structural information. Expected fragmentation pathways could include cleavage of the bond between the indole ring and the azepane-methyl group, as well as fragmentation of the azepane ring itself.

Interactive Data Table: Expected Mass Spectrometry Data No experimental data is available. The table below is a representation of the types of data that would be collected.

| Ion | Expected m/z | Description |

|---|---|---|

| [M]⁺ | Data not available | Molecular ion |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, a characteristic absorption band would be expected for the N-H stretch of the indole ring, typically in the region of 3300-3500 cm⁻¹.

Other expected absorptions would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, as well as C=C stretching vibrations for the indole ring. The C-N stretching vibration of the azepane ring and the C-Br stretch would also be present in the fingerprint region of the spectrum.

Interactive Data Table: Expected IR Absorption Bands No experimental data is available. The table below is a representation of the types of data that would be collected.

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Indole) | Data not available |

| C-H Stretch (Aromatic) | Data not available |

| C-H Stretch (Aliphatic) | Data not available |

| C=C Stretch (Aromatic) | Data not available |

| C-N Stretch | Data not available |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

A key feature to be investigated by X-ray crystallography would be the presence of hydrogen bonding. The indole N-H group is a hydrogen bond donor and could form hydrogen bonds with hydrogen bond acceptors on neighboring molecules, such as the nitrogen atom of the azepane ring or the bromine atom. These interactions would play a significant role in the packing of the molecules in the crystal.

The planar indole ring system is capable of participating in π-π stacking interactions with adjacent indole rings. X-ray crystallography would allow for the measurement of the distance and offset between parallel rings, providing insight into the strength of these interactions. Additionally, C-H···π interactions, where a C-H bond from the azepane or methylene bridge interacts with the π-system of an adjacent indole ring, could also be identified.

Theoretical and Computational Chemistry for Mechanistic Insights and Design

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are fundamental in characterizing the electronic structure of indole (B1671886) derivatives. nih.govresearchgate.net For 3-(Azepan-1-ylmethyl)-6-bromo-1H-indole, these calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.

The HOMO-LUMO energy gap is a critical parameter, as it provides insights into the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. The molecular electrostatic potential (MEP) map would identify the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively. For instance, the nitrogen atom of the indole ring and the azepane ring are expected to be nucleophilic centers, while the C-Br bond introduces specific electronic effects that can influence reactivity.

Table 1: Illustrative Electronic Properties of an Indole Derivative from DFT Calculations

| Parameter | Description | Illustrative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -5.8 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 4.6 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 3.5 D |

Note: The values in this table are illustrative for a generic indole derivative and are not specific experimental or calculated data for this compound.

Molecular Modeling and Simulation Approaches for Conformational Analysis

The three-dimensional structure of this compound is not rigid. The azepane ring and the methyl linker attached to the indole C3 position allow for considerable conformational flexibility. Molecular modeling and simulation techniques, such as molecular mechanics and molecular dynamics (MD) simulations, are employed to explore the conformational landscape of the molecule.

These methods can identify low-energy conformers, which are the most likely to be biologically active. Understanding the preferred shapes of the molecule is essential, as the conformation often dictates how it fits into the binding site of a biological target. The OPLS (Optimized Potentials for Liquid Simulations) force field is commonly used for such studies on organic molecules. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can predict various spectroscopic parameters, which can be invaluable for the characterization of newly synthesized compounds. Time-dependent DFT (TD-DFT) is a common approach to predict UV-Visible absorption spectra. researchgate.net For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax), corresponding to electronic transitions.

Similarly, the vibrational frequencies corresponding to IR and Raman spectra can be calculated using DFT. researchgate.net These predicted spectra can be compared with experimental data to confirm the structure of the compound. The calculations can also help in assigning specific vibrational modes to the observed spectral bands.

Table 2: Illustrative Predicted Spectroscopic Data for an Indole Derivative

| Spectroscopic Technique | Predicted Parameter | Illustrative Value |

| UV-Visible (TD-DFT) | λmax (in solvent) | 285 nm, 220 nm |

| Infrared (DFT) | N-H stretch | 3450 cm⁻¹ |

| Infrared (DFT) | C=C stretch (aromatic) | 1600-1450 cm⁻¹ |

| ¹H NMR | Chemical Shift (Indole N-H) | 10-12 ppm |

Note: The values in this table are illustrative for a generic indole derivative and are not specific experimental or calculated data for this compound.

Ligand-Protein Interaction Modeling at a Molecular Level

A primary application of computational chemistry in drug discovery is to model the interaction between a small molecule (ligand) and its protein target. Molecular docking is a key technique used to predict the binding mode and affinity of a ligand within the active site of a protein. mdpi.com

For this compound, docking studies could be performed against various potential targets, such as kinases, G-protein coupled receptors, or enzymes involved in microbial pathogenesis. These simulations would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the bromine atom), that stabilize the ligand-protein complex. The results can provide a rationale for the molecule's biological activity and guide the design of analogs with improved binding affinity. mdpi.com

In Silico Screening and Virtual Library Design Based on Indole Scaffolds

The indole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple receptors with high affinity. researchgate.net This makes it an excellent starting point for the design of compound libraries for drug discovery. In silico screening, or virtual screening, allows for the rapid computational evaluation of large libraries of compounds to identify those most likely to be active against a specific biological target. nih.govnih.gov

Starting with the this compound scaffold, a virtual library can be designed by systematically modifying its structure. For example, different substituents could be placed on the indole ring, the azepane ring could be replaced with other heterocycles, or the linker could be altered. This library can then be screened against a protein target of interest using docking and other computational methods to prioritize which compounds to synthesize and test experimentally, saving significant time and resources. acs.orgmdpi.com

Chemical Reactivity and Functional Group Transformations

Electrophilic and Nucleophilic Reactions of the Indole (B1671886) Nucleus

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. Conversely, the N-H proton exhibits acidity, allowing for nucleophilic reactions after deprotonation.

Electrophilic Substitution: In indole chemistry, the C3 position is the most nucleophilic and the preferred site for electrophilic attack. quora.comquora.com However, in 3-(Azepan-1-ylmethyl)-6-bromo-1H-indole, this position is already substituted. This blockage redirects electrophiles to other positions on the indole ring. The subsequent site of attack is typically the C2 position, or less commonly, positions on the benzene (B151609) portion of the nucleus (C4, C5, C7). quimicaorganica.orgbhu.ac.in

Attack at C2: If the C3 position is occupied, electrophilic substitution can occur at the C2 position. bhu.ac.in This often requires more forcing conditions compared to C3 substitution. The reaction proceeds through an intermediate that is less stable than the one formed from C3 attack.

Attack at the Benzene Ring: The bromo-substituent at C6 is a deactivating but ortho-, para-directing group. This electronic influence, combined with the activating effect of the pyrrole (B145914) nitrogen, makes the C4 and C7 positions potential sites for electrophilic attack. frontiersin.org Halogenation, nitration, and Friedel-Crafts reactions could potentially occur at these sites, though the outcome is often a mixture of products depending on the steric hindrance imposed by the C3 side chain and the specific reaction conditions. quimicaorganica.orgfrontiersin.orgnih.gov For instance, Brønsted acid-catalyzed reactions have been shown to achieve C6 functionalization on certain 2,3-disubstituted indoles, highlighting the possibility of targeting the benzene ring. frontiersin.org

Nucleophilic Reactions: The indole nucleus itself is generally unreactive towards nucleophiles due to its high electron density. masterorganicchemistry.comyoutube.com However, the nitrogen atom's proton is weakly acidic (pKa ≈ 17) and can be removed by a strong base (e.g., NaH, BuLi) to form an indolide anion. bhu.ac.in This anion is a potent nucleophile and can react with various electrophiles.

N-Alkylation/N-Acylation: The resulting N-anion can be alkylated or acylated to introduce a substituent on the indole nitrogen. This is a common strategy to protect the indole nitrogen or to introduce further functional diversity.

Reactions with 1-Hydroxyindoles: In more specialized reactions, 1-hydroxyindoles can undergo nucleophilic substitution at the nitrogen atom, a process that is not typical for standard indoles. clockss.orgresearchgate.netcore.ac.ukcrossref.org This proceeds through an proposed SN2-like mechanism on the indole nitrogen. clockss.org

Table 1: Regioselectivity of Electrophilic Substitution on the Indole Nucleus

| Position | Relative Reactivity (in 3-substituted indoles) | Governing Factors | Potential Reactions | Reference |

|---|---|---|---|---|

| C2 | Secondary site of attack | Electronic effects, steric hindrance from C3 substituent | Halogenation, Nitration | quimicaorganica.orgbhu.ac.in |

| N1 | Reactive after deprotonation | Acidity of N-H, strength of base | Alkylation, Acylation | bhu.ac.in |

| C4/C7 | Possible but less common | Activating effect of pyrrole N, directing effect of C6-Br | Friedel-Crafts type reactions | frontiersin.org |

| C5 | Less favored | Meta to the activating pyrrole nitrogen | - | frontiersin.org |

Reactivity of the Bromo Substituent for Further Functionalization

The carbon-bromine bond at the C6 position is a key site for introducing significant structural diversity, primarily through palladium-catalyzed cross-coupling reactions. These methods are highly valued for their efficiency and broad functional group tolerance. nih.gov

Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming carbon-carbon bonds. The 6-bromoindole (B116670) moiety can be coupled with a wide range of aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base. nih.govresearchgate.netresearchgate.netacs.org This allows for the synthesis of 6-arylindoles, a common motif in pharmacologically active compounds. Research on 5-bromoindoles and 7-bromoindazoles demonstrates that catalysts like Pd(dppf)Cl₂ are effective for such transformations. nih.govnih.gov

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the 6-bromoindole with a primary or secondary amine. rsc.orglibretexts.orgwikipedia.orgorganic-chemistry.org It is a premier method for synthesizing arylamines. The reaction is typically catalyzed by a palladium complex with specialized phosphine (B1218219) ligands, such as XPhos, and requires a base like NaOt-Bu or K₂CO₃. rsc.orgyoutube.com This methodology has been successfully applied to unprotected halotryptophans in aqueous conditions, suggesting its compatibility with the free N-H of the indole ring. rsc.org

Other Cross-Coupling Reactions: Other palladium-catalyzed reactions like the Heck reaction (coupling with alkenes), Sonogashira reaction (coupling with terminal alkynes), and cyanation (introduction of a nitrile group) are also viable transformations for the 6-bromo position, further expanding the synthetic possibilities.

Table 2: Common Cross-Coupling Reactions at the 6-Bromo Position

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ or Ar-B(OR)₂ | C-C (aryl) | Pd(PPh₃)₄ or Pd(dppf)Cl₂ + Base (e.g., K₂CO₃, Cs₂CO₃) | nih.govnih.govresearchgate.net |

| Buchwald-Hartwig | R₂NH (Amine) | C-N | Pd₂(dba)₃ + Ligand (e.g., XPhos, BINAP) + Base (e.g., NaOt-Bu) | rsc.orgwikipedia.orgorganic-chemistry.org |

| Heck | Alkene | C-C (alkenyl) | Pd(OAc)₂ + Ligand (e.g., PPh₃) + Base (e.g., Et₃N) | researchgate.net |

| Sonogashira | Terminal Alkyne | C-C (alkynyl) | Pd(PPh₃)₂Cl₂ + CuI + Base (e.g., Et₃N) | rsc.org |

| Ullman Coupling | Amine/Alcohol | C-N/C-O | Copper Iodide (CuI) + Ligand (e.g., L-proline) | mdpi.com |

Transformations Involving the Azepane Ring and its Exocyclic Methylene (B1212753)

The azepan-1-ylmethyl group at C3 possesses its own distinct reactivity centered on the tertiary amine nitrogen and the structural integrity of the seven-membered ring.

Reactions of the Azepane Nitrogen: The nitrogen atom in the azepane ring is a tertiary amine and thus basic and nucleophilic. It can be readily protonated by acids to form an ammonium (B1175870) salt. It can also react with electrophiles like alkyl halides or acyl chlorides in quaternization or acylation reactions, although this is less common for tertiary amines compared to primary or secondary amines.

Ring-Opening and Ring-Expansion: Azepane rings can undergo specific transformations. For example, functionalized azepanes can be synthesized via ring-expansion of smaller piperidine (B6355638) rings. rsc.org While the saturated azepane ring is generally stable, specific conditions involving rearrangement or cleavage can be envisioned, particularly through activation of adjacent groups. acs.orgpharmaguideline.comresearchgate.net For instance, ring-opening of related N-substituted gem-dihalocyclopropane derivatives can lead to ring-enlarged cyclic amines. rsc.org

Cleavage of the Exocyclic C-N Bond: The bond connecting the azepane nitrogen to the methylene bridge (CH₂-N) can be susceptible to cleavage under certain catalytic conditions, such as hydrogenolysis. This reaction, often performed with a palladium catalyst and a hydrogen source, could potentially cleave the azepane group, leading to 3-methyl-6-bromo-1H-indole.

Regioselectivity and Stereoselectivity in Chemical Reactions

Controlling the site (regioselectivity) and spatial orientation (stereoselectivity) of chemical reactions is paramount in synthesis.

Regioselectivity: As discussed, the regioselectivity of electrophilic attack on the indole nucleus is dictated by the existing substituents. The C3-substituent blocks the most reactive site, forcing reactions to occur at C2 or the benzene ring (C4/C7). quimicaorganica.orgbhu.ac.inbeilstein-journals.org The choice between these sites depends on a fine balance of steric hindrance from the bulky azepane group and the electronic directing effects of the nitrogen and bromine atoms. nih.gov Cross-coupling reactions, by their nature, are perfectly regioselective for the C6 position due to the specific reactivity of the C-Br bond. nih.gov

Stereoselectivity: Stereoselectivity becomes relevant in reactions that create new chiral centers. For this achiral molecule, a key example would be the reduction of the indole ring. Asymmetric hydrogenation of the C2=C3 double bond to form a chiral indoline (B122111) can be achieved with high enantioselectivity using chiral transition metal catalysts (e.g., based on Iridium, Rhodium, or Ruthenium). chinesechemsoc.orgnih.govjst.go.jp The choice of catalyst and protecting group on the indole nitrogen can influence the stereochemical outcome. jst.go.jp

Oxidation and Reduction Chemistry Relevant to the Compound

The indole nucleus and the bromo-substituent can undergo both oxidation and reduction, leading to fundamentally different molecular scaffolds.

Reduction:

Hydrogenation of the Indole Ring: The C2=C3 double bond of the indole can be selectively reduced to form the corresponding indoline. This is often achieved through catalytic hydrogenation using catalysts like Platinum on carbon (Pt/C) in the presence of an acid. nih.govacs.org The hydrogenation of indoles can be challenging, sometimes leading to over-reduction of the benzene ring to form octahydroindoles, but conditions can be optimized for selectivity. nih.govnih.gov

Hydrodebromination: A potential side reaction during catalytic hydrogenation is the reduction of the C-Br bond to a C-H bond (hydrodebromination). This would result in the formation of 3-(Azepan-1-ylmethyl)-1H-indole. This reaction is often dependent on the catalyst and reaction conditions.

Oxidation:

The indole C2=C3 double bond is susceptible to oxidative cleavage by strong oxidizing agents like ozone or sodium periodate, which would break open the pyrrole ring. bhu.ac.in

Milder oxidation can lead to the formation of 2-oxindoles or 3-oxindoles, though this is less common for 3-substituted indoles lacking a C2 substituent.

Table 3: Summary of Oxidation and Reduction Reactions

| Transformation | Reagent/Catalyst | Product Type | Comments | Reference |

|---|---|---|---|---|

| Reduction (Indole -> Indoline) | Pt/C, H₂, Acid (e.g., p-TsOH) | 2,3-Dihydroindole (Indoline) | Selective reduction of the pyrrole ring. | nih.govacs.org |

| Reduction (Debromination) | Pd/C, H₂ | 6-H-indole | Potential side reaction during hydrogenation. | acs.org |

| Oxidation (Ring Cleavage) | O₃ or NaIO₄ | 2-Acylaminobenzaldehyde derivative | Cleaves the C2=C3 bond. | bhu.ac.in |

Structure Activity/property Relationship Studies of 3 Azepan 1 Ylmethyl 6 Bromo 1h Indole Derivatives

Analysis of Substituent Effects on Chemical Reactivity and Molecular Recognition

The chemical reactivity of the indole (B1671886) nucleus is significantly influenced by its substituents. In 3-(Azepan-1-ylmethyl)-6-bromo-1H-indole, the bromo group at the 6-position and the azepan-1-ylmethyl group at the 3-position are expected to modulate the electron density and steric accessibility of the indole ring.

The bromine atom at the 6-position is an electron-withdrawing group via induction and a weak deactivator, yet it is an ortho-, para-director for electrophilic aromatic substitution. This is due to the partial donation of its lone pair of electrons to the aromatic system. Consequently, electrophilic attack on the benzene (B151609) portion of the indole ring would be directed to the positions ortho and para to the bromo substituent. However, the pyrrole (B145914) ring of indole is generally more reactive towards electrophiles than the benzene ring. The most nucleophilic position of an unsubstituted indole is C3. researchgate.net Since this position is already substituted in the target molecule, electrophilic substitution would likely occur at the C2 position of the pyrrole ring or at the available positions on the benzene ring (C4, C5, and C7), with the precise outcome depending on the reaction conditions and the nature of the electrophile.

Conformational Preferences and Their Influence on Molecular Interactions

The conformational flexibility of this compound is primarily dictated by the azepane ring and the rotatable bond connecting it to the indole core. Seven-membered rings like azepane are known to exist in a variety of low-energy conformations, most commonly twisted-chair and chair forms. The specific preferred conformation in a given environment (e.g., in solution or bound to a protein) will be a balance of minimizing steric strain and maximizing favorable non-covalent interactions.

Spatial Orientation of the Azepane and Bromo Moieties

The relative spatial orientation of the azepane and bromo moieties is fixed by the rigid indole scaffold, but their orientation with respect to the indole plane and to each other is subject to conformational flexibility. The bromine atom lies in the plane of the indole ring. The azepane ring, being a saturated and puckered ring system, will be positioned out of the indole plane.

The distance and angular relationship between the bromine atom and the nitrogen of the azepane ring will vary depending on the conformation of the azepane ring and the rotation around the C3-CH2 bond. This spatial arrangement can be critical for chelation of metal ions or for simultaneous interaction with different regions of a binding site. For example, the bromine could be positioned to interact with a hydrophobic pocket while the azepane nitrogen interacts with a polar or charged residue. The specific three-dimensional arrangement of these functional groups is a key aspect of the molecule's pharmacophore.

Correlation of Structural Features with Biophysical Interactions

The structural features of this compound suggest several potential modes of biophysical interaction. The indole N-H group is a classic hydrogen bond donor. The azepane nitrogen is a hydrogen bond acceptor, and in its protonated form, it can engage in strong electrostatic interactions. The bromo substituent, as mentioned, can participate in halogen bonding and also contributes to the lipophilicity of the molecule, which can drive binding through hydrophobic interactions.

The indole ring itself is capable of engaging in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein binding site. The combination of a large, relatively flat aromatic system with a flexible, basic side chain is a common motif in compounds that interact with receptors and enzymes. For instance, studies on related indole-based chalcones have shown that substitutions on the indole ring significantly influence their anti-inflammatory activity. acs.org

Advanced Applications and Future Directions in Chemical Research

Application as Building Blocks in Diversified Chemical Syntheses

The molecular architecture of 3-(Azepan-1-ylmethyl)-6-bromo-1H-indole makes it an exemplary building block for diversity-oriented synthesis (DOS). DOS is a powerful strategy aimed at producing collections of structurally diverse compounds in an efficient manner, which is crucial for discovering new drug-like molecules. nih.govnih.govmdpi.com The 6-bromoindole (B116670) scaffold offers multiple points for chemical modification, enabling the rapid generation of compound libraries. nih.govrsc.org

The bromine atom at the C6 position is particularly significant as it serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. libretexts.orgwikipedia.orglibretexts.org These reactions are fundamental in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. libretexts.org For instance, a bromo-naphthalene precursor was used to generate a diverse library of compounds via different palladium-catalyzed cross-coupling reactions. nih.gov Similarly, the bromine on the indole (B1671886) ring can be substituted with a wide range of moieties through reactions like Suzuki-Miyaura (using organoboranes), Stille (using organotins), and Sonogashira (using terminal alkynes) couplings. This allows for the systematic introduction of aryl, vinyl, or alkynyl groups, dramatically expanding the chemical space accessible from a single precursor. libretexts.orglibretexts.org

Beyond the bromine, other positions on the molecule can be functionalized. The indole nitrogen can be alkylated or acylated, and the electron-rich nature of the indole ring allows for electrophilic substitution, typically at the C2, C4, or C7 positions. The azepane ring also offers opportunities for modification. This multi-faceted reactivity allows chemists to systematically alter the structure to explore structure-activity relationships (SAR).

Interactive Table: Potential Synthetic Modifications of the this compound Scaffold

| Reactive Site | Reaction Type | Potential Reagents | Resulting Modification |

| C6-Bromine | Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst, Base | Introduction of aryl/heteroaryl groups |

| C6-Bromine | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, Base | Introduction of alkynyl groups |

| C6-Bromine | Buchwald-Hartwig Amination | Amines, Pd catalyst, Base | Introduction of N-based functional groups |

| N1-Indole | Alkylation/Acylation | Alkyl halides, Acyl chlorides, Base | Modification of the indole nitrogen |

| C2/C4/C7-Indole | Electrophilic Substitution | Vilsmeier-Haack (POCl₃, DMF) | Formylation of the indole ring |

| Azepane Ring | Ring Opening/Modification | - | Access to different N-alkyl side chains |

Exploration in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. The structure of this compound is rich in features that can drive molecular self-assembly into ordered, crystalline structures. The design and control of these crystal structures, a field known as crystal engineering, is critical as the solid-state arrangement of molecules can influence physical properties.

A key interaction is the halogen bond, a directional, non-covalent interaction between an electrophilic region on a halogen atom (like the bromine in this compound) and a nucleophilic species. nih.govresearchgate.netresearchgate.net The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen on neighboring molecules to guide the formation of specific supramolecular architectures. rsc.orgnih.gov This interaction is increasingly recognized as a powerful tool in crystal engineering, comparable in strength and directionality to the more traditional hydrogen bond. researchgate.net

In addition to halogen bonding, the molecule can participate in several other non-covalent interactions:

Hydrogen Bonding: The N-H group of the indole ring is a classic hydrogen bond donor, capable of forming strong interactions with acceptors like carbonyls, nitriles, or the nitrogen of another azepane ring.

π-π Stacking: The flat, electron-rich indole ring system can stack with other aromatic rings, contributing to the stability of the crystal lattice.

van der Waals Forces: The flexible azepan-1-ylmethyl side chain contributes to packing efficiency through weaker, non-directional van der Waals forces.

The interplay of these varied interactions allows for the formation of complex and predictable supramolecular networks, making this bromoindole derivative an interesting candidate for studies in crystal engineering and the development of new materials with tailored solid-state properties. nih.gov

Interactive Table: Non-Covalent Interactions in this compound

| Interaction Type | Molecular Feature (Donor) | Molecular Feature (Acceptor) | Role in Self-Assembly |

| Halogen Bond | C6-Br | Nitrogen, Oxygen, π-systems | Directional control of crystal packing nih.govresearchgate.net |

| Hydrogen Bond | Indole N-H | Nitrogen (azepane), other heteroatoms | Formation of chains, sheets, or dimers |

| π-π Stacking | Indole Ring | Aromatic ring of another molecule | Stabilization of layered structures |

| C-H···π Interaction | Alkyl C-H (azepane) | Indole Ring | Fine-tuning of molecular arrangement |

Contribution to New Methodologies in Organic Chemistry

The development of novel and efficient synthetic methods is a constant goal in organic chemistry. Substituted indoles, such as this compound, can serve not only as building blocks but also as substrates for testing and refining new chemical reactions. rsc.orgacs.orgrsc.org

The presence of the bromo-substituted indole core is particularly relevant for advancing transition-metal-catalyzed reactions. libretexts.org Research into palladium-catalyzed cross-coupling reactions often seeks to expand the scope of suitable substrates and improve catalyst efficiency under milder conditions. libretexts.orgnih.gov Using a complex substrate like this compound can help probe the limits of a new catalytic system, testing its tolerance for the basic nitrogen of the azepane ring and the potentially reactive N-H of the indole. Success in such reactions demonstrates the robustness and utility of the new methodology for synthesizing complex, drug-like molecules.

Furthermore, the unique electronic properties imparted by the combination of the bromo, alkylamino, and indole functionalities could lead to unexpected reactivity or selectivity. This can inspire the development of entirely new transformations. For example, methods for the regioselective functionalization of the indole ring at positions other than the bromine atom, in the presence of the bromine, would represent a significant methodological advance. Various catalytic methods, including those using bases, amino acids, or ionic liquids, are continuously being developed for the synthesis of 3-substituted indoles, highlighting the ongoing innovation in this area. rsc.org

Development of Chemical Probes for Understanding Molecular Mechanisms

Chemical probes are small molecules designed to interact with specific biological targets, enabling the study and visualization of biological processes. The indole scaffold is an excellent platform for developing such probes, particularly fluorescent probes, due to its intrinsic photophysical properties. rsc.orgresearchgate.netnih.gov

This compound possesses the core components of a versatile probe scaffold:

Fluorophore: The bromoindole core can act as a fluorescent reporter group. Its fluorescence properties (wavelength, intensity) can be fine-tuned by further substitution, especially at the C6 position via cross-coupling reactions.

Linker: The methyl group at the C3 position serves as a simple linker.

Targeting/Reactive Group: The azepane moiety can be modified or replaced with a group that directs the probe to a specific cellular location or protein. Alternatively, the bromine atom could be replaced with a reactive group that covalently binds to a target.

Researchers have successfully developed indole-based fluorescent probes for various applications. For instance, an indole-incorporated probe was designed to detect hydrogen peroxide in living cells and even in specific organs of zebrafish. nih.gov Another study used a 2-phenylindol-3-ylglyoxylamide scaffold to create probes that specifically label the translocator protein (TSPO) in mitochondria. nih.gov Following these principles, a library of probes based on the this compound scaffold could be synthesized and screened to identify new tools for cell biology and diagnostics.

Q & A

Q. What are the common synthetic routes for 3-(Azepan-1-ylmethyl)-6-bromo-1H-indole, and how can its purity be validated?

Methodological Answer: The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging protocols similar to those used for analogous bromo-indole derivatives. Key steps include:

- Reaction Setup : Reacting an azide-functionalized indole precursor (e.g., 3-(2-azidoethyl)-5-bromo-1H-indole) with an alkyne-bearing azepane derivative in a PEG-400:DMF (2:1) solvent system with CuI as a catalyst .

- Purification : Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography (70:30 EtOAc:hexane gradient). Residual solvents like DMF are removed by heating to 90°C under vacuum .

- Validation :

-

NMR : Compare ¹H/¹³C NMR shifts with literature data (e.g., δ ~4.5–3.2 ppm for azepane-CH₂ and indole protons) .

-

HRMS : Confirm molecular ion peaks (e.g., [M+H]+ ≈ 427–440 m/z depending on substituents) .

-

TLC : Monitor Rf values (e.g., 0.22–0.30 in EtOAc:hexane) .

Table 1: Representative Synthesis Conditions

Precursor Catalyst Solvent Yield Reference 3-(2-Azidoethyl)-6-bromo-1H-indole CuI PEG-400:DMF 25–50%

Q. How is the structural conformation of this compound characterized?

Methodological Answer:

- X-ray Crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement). For related bromo-indoles, dihedral angles between substituents and the indole core are typically <10°, ensuring planar stability .

- Hydrogen Bonding : In crystal lattices, O–H⋯O and N–H⋯O interactions form dimers and layers, as seen in 6-bromo-1H-indole-3-carboxylic acid .

- Bond Lengths/Angles : Compare with standard values (e.g., C–Br ≈ 1.9 Å, C–N ≈ 1.4 Å) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data across studies?

Methodological Answer: Discrepancies in NMR or mass spectra may arise from:

- Solvent Effects : CDCl₃ vs. DMSO-d₆ can shift proton signals (e.g., indole NH peaks at δ 11.6 ppm in DMSO vs. δ 7.2 ppm in CDCl₃ ).

- Impurities : Trace solvents (e.g., residual DMF) or byproducts may alter HRMS readings. Use high-purity solvents and repeat chromatography .

- Substituent Electronic Effects : Electron-withdrawing groups (e.g., Br) deshield adjacent protons, shifting signals upfield .

Q. What strategies optimize synthetic yield for this compound?

Methodological Answer:

- Catalyst Loading : Increase CuI from 1.0 to 1.5 equivalents to enhance azide-alkyne coupling efficiency .

- Reaction Time : Extend stirring to 24 hours for incomplete reactions (yields improve from 25% to ~40%) .

- Temperature : Conduct reactions at 50°C instead of RT to accelerate kinetics without side-product formation .

Q. How is SHELX software applied to resolve crystallographic ambiguities in bromo-indole derivatives?

Methodological Answer:

- Data Collection : Use high-resolution (<1.0 Å) X-ray data. For example, SHELXL refines structures with R-factors <0.06 .

- Twinning : For twinned crystals (common in bromo-indoles), employ SHELXD for phase determination and SHELXE for density modification .

- Validation : Cross-check with CCDC databases (e.g., CCDC 2043972 for related structures) .

Data Contradiction Analysis

Q. Why do yields vary significantly (25% vs. 50%) in similar CuAAC reactions for bromo-indoles?

Methodological Answer: Variations arise from:

- Alkyne Reactivity : Electron-deficient alkynes (e.g., fluorophenyl) reduce coupling efficiency vs. methoxy-substituted analogs .

- Workup Efficiency : Incomplete removal of DMF (boiling point 153°C) may reduce isolated yields. Use rotary evaporation at 90°C under vacuum .

- Catalyst Deactivation : CuI aggregates in polar solvents; add stabilizing ligands (e.g., TBTA) to maintain activity .

Safety and Handling

Q. What safety protocols are recommended for handling bromo-indole derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.